2-(Perfluorohexyl)ethyl methacrylate
Overview
Description
2-(Perfluorohexyl)ethyl methacrylate is a fluorinated methacrylate monomer that has been utilized in the synthesis of amphiphilic diblock copolymers. These copolymers have been explored for their potential in creating omniphobic coatings, which are both hydrophobic and oleophobic, on various substrates such as cotton fabric. The unique properties of these coatings are attributed to the perfluorinated side chains that provide low surface energy, contributing to the repellence of water and oil-based substances .
Synthesis Analysis
The synthesis of copolymers containing 2-(perfluorohexyl)ethyl methacrylate involves the use of reversible addition-fragmentation chain transfer polymerization (RAFT). This method allows for the precise control over the molecular weight and composition of the copolymers. In the case of the amphiphilic diblock copolymers, the synthesis is performed in two stages to ensure the formation of distinct hydrophobic and hydrophilic blocks, which are essential for the desired surface properties of the coatings .
Molecular Structure Analysis
The molecular structure of 2-(perfluorohexyl)ethyl methacrylate-based copolymers is characterized by the presence of a perfluorinated alkyl chain which imparts significant hydrophobic and oleophobic characteristics to the material. The length of the perfluorinated segment and its proportion in the copolymer can influence the degree of omniphobicity. The molecular structure is crucial in determining the surface properties and the effectiveness of the copolymers as protective coatings .
Chemical Reactions Analysis
The chemical reactivity of 2-(perfluorohexyl)ethyl methacrylate in copolymerization reactions is influenced by the presence of the fluorinated side chain. This moiety can affect the polymerization kinetics and the stability of the resulting copolymers. In the context of the amphiphilic diblock copolymers, the methacrylate group participates in the RAFT polymerization, while the perfluorinated segment remains inert, contributing to the low surface energy of the material .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-(perfluorohexyl)ethyl methacrylate are largely defined by the fluorinated content. These materials exhibit excellent chemical resistance, low surface energy, and stability under various conditions. The amphiphilic nature of the diblock copolymers allows for the creation of surfaces that are resistant to both water and oil, which is a valuable characteristic for protective and self-cleaning coatings. The contact angles of water and oils on these coatings can be tuned by adjusting the block ratio of the copolymers, enabling the customization of the surface properties for specific applications .
Scientific Research Applications
Omniphobic Coatings
2-(Perfluorohexyl)ethyl methacrylate (PFHEMA) has been utilized in the synthesis of amphiphilic diblock copolymers, which are then used as coatings on cotton fabric. These coatings exhibit hydrophobic and oleophobic properties, resulting in samples with superhydrophobic characteristics. The contact angles of these coatings can be controlled by adjusting the lengths of the polymethacrylate blocks, demonstrating the versatility of PFHEMA in surface treatment applications (Chekurov et al., 2021).
Coating Applications
PFHEMA has also been used to synthesize novel fluorine-containing homopolymers and copolymers for coating applications. These polymers display good thermal stability and exhibit excellent repellency properties, making them suitable for a range of coating applications. The study demonstrates that incorporating PFHEMA into copolymers is an effective method to enhance their performance from a cost, solubility, and performance standpoint (Sha et al., 2015).
Water-Repellent Fabrics
The use of PFHEMA in the preparation of water-repellent cotton fabrics has been explored through the development of fluorinated diblock copolymers. These copolymers are used to coat cotton fabrics, imparting them with hydrophobic properties. Durability tests, such as washing and laundry tests, indicate that the coatings maintain their water-repellency even under harsh conditions (Shi et al., 2013).
Biocompatible Block Copolymers
Research has been conducted on the synthesis of biocompatible block copolymers using PFHEMA. These copolymers have shown potential in various biomedical applications due to their compatibility with living tissues. The synthesis involves techniques like atom transfer radical polymerization, expanding the applications of PFHEMA in the biomedical field (Ma et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFIRXEAJABAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OC(O)C(CH3)=CH2, C12H9F13O2 | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31763-69-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31763-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3047558 | |
Record name | 2-(Perfluorohexyl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluorohexylethyl methacrylate | |
CAS RN |
2144-53-8 | |
Record name | (Perfluorohexyl)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecafluorohexylethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Perfluorohexyl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIDECAFLUOROHEXYLETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3INR94K4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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